4-Cyano-2,6-diiodophenyl butyrate
Description
Overview of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research
Benzonitrile, a simple aromatic organic compound with the formula C₆H₅(CN), serves as a fundamental building block in organic synthesis. wikipedia.org Its derivatives are integral to the production of a wide array of materials and chemicals. In contemporary research, benzonitriles are recognized as versatile precursors and useful solvents. wikipedia.org They participate in various chemical transformations, including reactions with amines to form N-substituted benzamides and the formation of coordination complexes with transition metals. wikipedia.org The synthesis of substituted benzonitriles is an active area of study, with methods like the photolysis of phenyl halides and esters providing convenient routes to these compounds. nih.gov The incorporation of various functional groups onto the benzonitrile scaffold allows for the fine-tuning of molecular properties, leading to applications in areas such as fungicides, where halogenated benzonitriles have shown utility. google.com
The Influence of Halogenation and Esterification on Molecular Design and Reactivity
The processes of halogenation and esterification significantly alter the chemical nature of aromatic compounds, providing powerful tools for molecular design.
Halogenation is a classic example of electrophilic aromatic substitution, where a halogen atom is introduced onto the aromatic ring. numberanalytics.comlibretexts.org This process is influenced by several factors, including the specific halogen used and the other substituents present on the ring. numberanalytics.com The reactivity of halogens decreases down the periodic table, with fluorine being the most reactive and iodine the least. numberanalytics.comlibretexts.org Consequently, the introduction of less reactive halogens like bromine and chlorine often requires the use of a Lewis acid catalyst to activate the halogen. libretexts.org The presence of activating or deactivating groups on the benzene (B151609) ring also directs the position and rate of halogenation. numberanalytics.com Halogen atoms affect the molecule's electronic properties through their inductive and resonance effects, influencing its reactivity and potential for intermolecular interactions, such as cyano-halogen interactions. acs.org
Esterification , the formation of an ester, introduces a functional group that can significantly impact a molecule's physical and biological properties. The ester group can influence solubility, stability, and how the molecule interacts with biological systems. For instance, studies on halogenated benzenes have shown that they can induce esterase activity, the enzymes responsible for hydrolyzing esters. epa.gov This suggests a complex interplay between halogenation and ester functionality in biological contexts. The ester group itself is a key site for chemical reactions, particularly hydrolysis, which can be used strategically in prodrug design or for controlled release applications.
Structural Context of 4-Cyano-2,6-diiodophenyl butyrate (B1204436) within the Class of Aromatic Esters
4-Cyano-2,6-diiodophenyl butyrate is a specific molecule that embodies the principles of halogenation and esterification on a benzonitrile core. ontosight.ai Its structure features a central phenyl ring substituted with a cyano group at position 4 and two iodine atoms at positions 2 and 6. This aromatic core is attached to a butyrate group through an ester linkage. ontosight.ainih.gov The presence of two large iodine atoms flanking the ester group creates significant steric hindrance, which can influence the molecule's conformation and reactivity. The combination of the electron-withdrawing cyano group and iodine atoms with the ester functionality results in a molecule with a unique electronic and structural profile. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 71412-25-4 | sielc.com |
| Molecular Formula | C₁₁H₉I₂NO₂ | nih.gov |
| Molecular Weight | 441.0036 g/mol | ncats.io |
| Stereochemistry | Achiral | ncats.io |
| InChI | InChI=1S/C11H9I2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3 | nih.gov |
| InChIKey | AKKGPRGLGMMLBJ-UHFFFAOYSA-N | nih.gov |
This table is interactive. Click on the headers to sort the data.
Identification of Current Research Gaps and Rationale for In-depth Investigation of this compound
While the general class of halogenated benzonitriles has been explored, there is a noticeable lack of in-depth, publicly available research specifically on this compound. The existing information primarily consists of its chemical structure and basic properties, with mentions of its potential biological activities being general in nature. ontosight.ai There is a clear gap in the scientific literature regarding its specific synthesis, detailed reactivity studies, and exploration of its potential applications.
The rationale for a more focused investigation into this compound is multifold:
Unique Substitution Pattern: The specific 2,6-diiodo substitution pattern is of interest for studying steric and electronic effects on the reactivity of the cyano and ester groups.
Potential Biological Activity: Compounds with similar structural motifs, such as halogenated and cyano-substituted aromatics, are known to possess biological activities. ontosight.ainih.gov A thorough investigation could uncover novel therapeutic or other practical applications for this specific molecule.
Comparative Studies: A detailed study of this compound would provide valuable data for comparative analysis within the broader class of halogenated aromatic esters. For instance, comparing its properties to its bromo- or chloro-analogs, such as 2,6-dibromo-4-cyanophenyl butyrate, could yield significant insights into the role of the specific halogen. epa.govchemicalbook.com
Further research, including synthetic methodology, spectroscopic analysis, and screening for biological activity, is essential to fully characterize this compound and unlock its potential.
Structure
3D Structure
Properties
CAS No. |
71412-25-4 |
|---|---|
Molecular Formula |
C11H9I2NO2 |
Molecular Weight |
441.00 g/mol |
IUPAC Name |
(4-cyano-2,6-diiodophenyl) butanoate |
InChI |
InChI=1S/C11H9I2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3 |
InChI Key |
AKKGPRGLGMMLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1I)C#N)I |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization Techniques for 4 Cyano 2,6 Diiodophenyl Butyrate
Chromatographic Separation Methods for 4-Cyano-2,6-diiodophenyl butyrate (B1204436) and Related Compounds
Chromatographic techniques are indispensable for the separation and purification of 4-Cyano-2,6-diiodophenyl butyrate from reaction mixtures and for the quantitative determination of its purity.
High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of this compound. A specific reverse-phase (RP) HPLC method has been developed for this purpose. sielc.com
This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The Newcrom R1 column is a specialized reverse-phase column known for its low silanol (B1196071) activity, which can improve peak shape and reproducibility for various analytes. For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid in the mobile phase can be substituted with a volatile modifier like formic acid to ensure compatibility with the MS interface. sielc.com
The versatility of this HPLC method allows for its adaptation to different scales, from analytical to preparative separation for the isolation of impurities. Furthermore, its applicability extends to pharmacokinetic studies, where the quantification of the compound in biological matrices is required. sielc.com For faster analysis times, the method can be transferred to Ultra-High-Performance Liquid Chromatography (UPLC) systems by employing columns with smaller particle sizes (e.g., 3 µm). sielc.com
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Application | Analysis, Purity Assessment, Preparative Separation, Pharmacokinetics | sielc.com |
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-Mass Spectrometry) for Volatile Species
For the analysis of iodinated aromatic compounds, GC-MS is a powerful tool. The mass spectrometer can selectively detect iodine-containing fragments, aiding in the identification of related substances. The interpretation of mass spectra of iodo-compounds is simplified by the fact that iodine is monoisotopic (¹²⁷I), thus avoiding the complex isotopic patterns seen with chlorine and bromine. docbrown.info
A potential GC-MS method would likely involve a high-temperature capillary column and a temperature programming ramp to elute compounds with a range of boiling points. The mass spectrometer would be operated in electron ionization (EI) mode to generate characteristic fragmentation patterns.
Spectroscopic Investigations for Comprehensive Structural Elucidation
Spectroscopic techniques are fundamental to the unambiguous identification and detailed structural analysis of this compound, providing insights into its atomic connectivity and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Although specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and the butyrate moieties. The two aromatic protons would appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm), deshielded by the electron-withdrawing cyano and iodo groups. libretexts.orgrsc.org The butyrate chain would exhibit a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group next to the ester oxygen, with their chemical shifts appearing in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon of the cyano group (C≡N) would appear in the range of δ 115-125 ppm. The aromatic carbons would resonate in the δ 100-150 ppm region, with the carbons attached to the iodine atoms being significantly shifted. The carbonyl carbon (C=O) of the ester group is expected in the δ 170-180 ppm range. The aliphatic carbons of the butyrate chain would appear at higher field strengths. rsc.orgchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~ 8.0 - 8.5 (s, 2H) | ~ 110 - 140 |
| C-I | - | ~ 90 - 100 |
| C-CN | - | ~ 115 - 125 |
| C≡N | - | ~ 115 - 120 |
| C=O | - | ~ 170 - 175 |
| O-CH₂ | ~ 2.6 (t, 2H) | ~ 35 - 40 |
| CH₂ | ~ 1.8 (sext, 2H) | ~ 18 - 22 |
| CH₃ | ~ 1.0 (t, 3H) | ~ 13 - 15 |
| Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement. The exact mass of the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ can be used to confirm the molecular formula C₁₁H₉I₂NO₂. nih.gov
Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The molecular ion peak at m/z 441 is expected. Key fragmentation pathways for aromatic esters often involve cleavage at the ester group. youtube.com The loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or butyryloxy radical (•OCOC₃H₇) would lead to significant fragment ions. The presence of iodine would be indicated by a prominent peak at m/z 127, corresponding to the iodine cation (I⁺). docbrown.info Dehalogenation, specifically the loss of iodine atoms, can also be observed, particularly in techniques like electrospray ionization (ESI) when certain mobile phase additives like formic acid are used. nih.gov
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 441 | [C₁₁H₉I₂NO₂]⁺˙ (Molecular Ion) |
| 314 | [M - I]⁺ |
| 187 | [M - 2I]⁺ |
| 127 | [I]⁺ |
| 71 | [C₄H₇O]⁺ (Butyryl cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is expected to show a sharp, strong absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. researchgate.netarxiv.org The carbonyl (C=O) stretch of the ester group will appear as a strong band in the region of 1735-1750 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. libretexts.org The C-O stretching of the ester will likely produce a strong band between 1100 and 1300 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N Stretch (Nitrile) | ~ 2220 - 2240 |
| C=O Stretch (Ester) | ~ 1735 - 1750 |
| C=C Stretch (Aromatic) | ~ 1450 - 1600 |
| C-O Stretch (Ester) | ~ 1100 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. libretexts.org For this compound, absorptions are expected due to the π → π* transitions of the aromatic ring. The presence of the cyano and iodo substituents, as well as the ester group, will influence the position and intensity of these absorption bands. Aromatic compounds generally show a strong absorption near 205 nm and a less intense, fine-structured band in the 255-275 nm range. pressbooks.pub The exact λ_max values would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
A thorough search of scientific literature and crystallographic databases reveals that, to date, no publically available single-crystal X-ray diffraction data for this compound exists. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and precise intramolecular dimensions, remains undetermined.
The ability to obtain a crystal structure is contingent upon the successful growth of a single crystal of sufficient quality. The molecular characteristics of this compound, such as the presence of a flexible butyrate chain and the bulky iodo substituents, may present challenges in crystallization.
In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the gas-phase geometry and electronic structure of the molecule. However, such theoretical data is not a substitute for experimental solid-state structural determination.
Should X-ray crystallographic data become available in the future, it would provide invaluable insights into the compound's three-dimensional arrangement, including:
Conformation: The precise orientation of the butyrate chain relative to the diiodophenyl ring.
Intermolecular Interactions: The nature and geometry of any non-covalent interactions, such as halogen bonding involving the iodine atoms or π-stacking of the aromatic rings, which govern the crystal packing.
Bond Lengths and Angles: Exact measurements of all covalent bonds and angles within the molecule, providing a benchmark for comparison with theoretical calculations.
This information would be critical for a complete understanding of its physicochemical properties and for rationalizing its behavior in various applications.
Theoretical and Computational Chemistry Studies of 4 Cyano 2,6 Diiodophenyl Butyrate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and various electronic properties of organic molecules. In the context of 4-Cyano-2,6-diiodophenyl butyrate (B1204436), DFT calculations could be employed to predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state.
Furthermore, DFT allows for the calculation of key electronic properties that govern the molecule's behavior. These properties include ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness, softness, and electronegativity. For instance, a study on 2-cyano-3-[4-(diphenylamino) phenyl] acrylic acid utilized DFT to understand the influence of doping on its electronic properties. researchgate.net Such calculations for 4-Cyano-2,6-diiodophenyl butyrate would reveal how the electron-withdrawing cyano group and the bulky, polarizable iodine atoms affect the electron distribution across the phenyl ring and the butyrate side chain.
Illustrative Data Table: Predicted Geometric and Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| C≡N Bond Length | ~1.15 Å | Indicates the strength and nature of the triple bond in the cyano group. |
| C-I Bond Length | ~2.10 Å | Reflects the influence of the large iodine atoms on the phenyl ring structure. |
| Dipole Moment | > 3.0 D | A significant dipole moment would suggest a polar nature, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Gap | ~4-5 eV | A larger gap generally indicates higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific experimental or computational data for this compound is not publicly available.
Analysis of Molecular Orbitals and Electrostatic Potential Surfaces
The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For this compound, the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the cyano group and the oxygen atoms of the butyrate group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed understanding of conformational flexibility and intermolecular interactions.
In Silico Approaches to Structure-Activity Relationship (SAR) Derivation for Analogous Compounds
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR approaches use computational methods to build predictive models based on a set of known active and inactive compounds. While no specific SAR studies on this compound are publicly available, the methodology can be described.
For a series of analogous compounds, where the core structure of this compound is systematically modified, quantitative structure-activity relationship (QSAR) models could be developed. These models use molecular descriptors (e.g., physicochemical properties, topological indices) to mathematically relate the structural features to the observed activity. Such approaches have been successfully applied to various classes of compounds, including thiazolidinone derivatives, to understand their enzymatic inhibition activities. nih.gov
Computational Design and Prediction of Novel Derivatives of this compound with Desired Features
Building upon SAR and QSAR models, computational chemistry tools can be used to design novel derivatives of this compound with potentially enhanced or specific properties. This process, often referred to as de novo design or lead optimization, involves in silico modification of the parent structure and subsequent prediction of the properties of the new virtual compounds.
For example, one could computationally explore the effects of replacing the butyrate chain with other ester groups, modifying the substituents on the phenyl ring, or altering the position of the cyano group. By calculating the electronic and structural properties of these virtual derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery or materials science pipeline. The design of novel compounds through computational methods is a common practice in modern chemical research. nih.gov
Chemical Reactivity and Derivatization Strategies for 4 Cyano 2,6 Diiodophenyl Butyrate
Reactions at the Ester Linkage: Controlled Hydrolysis, Transesterification, and Aminolysis
The ester group is a primary site for chemical modification, allowing for the cleavage or alteration of the butyrate (B1204436) moiety.
Controlled Hydrolysis: The ester linkage can be cleaved under basic or acidic conditions to yield 4-cyano-2,6-diiodophenol. Basic hydrolysis, typically employing a hydroxide (B78521) source like sodium hydroxide in an aqueous or alcoholic solvent, proceeds through a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis, using a strong acid such as sulfuric acid in the presence of water, is also a viable method.
Transesterification: This process involves the exchange of the butyrate group with a different alcohol. The reaction is typically catalyzed by either an acid or a base. For instance, reacting 4-Cyano-2,6-diiodophenyl butyrate with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would be expected to produce methyl 4-cyano-2,6-diiodophenyl ether.
Aminolysis: The ester can be converted to an amide through reaction with an amine. This reaction is generally carried out by heating the ester with the desired amine. The reactivity of the amine plays a significant role, with primary amines being more reactive than secondary amines. This would result in the formation of N-substituted butanamides and 4-cyano-2,6-diiodophenol.
Table 1: Potential Reactions at the Ester Linkage
| Reaction Type | Reagents | Expected Product(s) |
| Hydrolysis | NaOH (aq) or H₂SO₄/H₂O | 4-Cyano-2,6-diiodophenol, Butyric acid |
| Transesterification | R'OH, Acid or Base catalyst | 4-Cyano-2,6-diiodophenyl R'-ester, Butanol |
| Aminolysis | R'R''NH | N,N-R'R''-butanamide, 4-Cyano-2,6-diiodophenol |
Reactions Involving the Aromatic Ring System: Investigation of Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS)
The reactivity of the aromatic ring is heavily influenced by its substituents.
Electrophilic Aromatic Substitution (EAS): The phenyl ring in this compound is highly deactivated towards electrophilic attack. Both the iodine atoms and the cyano group are electron-withdrawing, significantly reducing the electron density of the aromatic ring. masterorganicchemistry.com Consequently, typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to be very sluggish or not occur at all under standard conditions.
Nucleophilic Aromatic Substitution (NAS): In contrast to its deactivation towards EAS, the presence of the electron-withdrawing cyano group, particularly at the para position to the iodine atoms, activates the ring for nucleophilic aromatic substitution. libretexts.org The iodine atoms can act as leaving groups when the ring is attacked by a strong nucleophile. For a successful NAS reaction, the nucleophile must attack at the carbon bearing a leaving group, and the negative charge of the intermediate (Meisenheimer complex) must be stabilized by electron-withdrawing groups, which is the case here. youtube.com
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents | Expected Product |
| Methoxide | NaOCH₃, CH₃OH | 4-Cyano-2-iodo-6-methoxyphenyl butyrate |
| Amine | RNH₂, Heat | 4-Cyano-2-iodo-6-(alkylamino)phenyl butyrate |
| Thiolate | RSNa, Solvent | 4-Cyano-2-iodo-6-(alkylthio)phenyl butyrate |
Chemical Transformations of the Cyano Group to Other Functionalities
The cyano group is a versatile functional group that can be converted into several other functionalities. researchgate.net
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (4-carboxy-2,6-diiodophenyl butyrate) under strong acidic or basic conditions, typically with heating. Partial hydrolysis to an amide (4-carbamoyl-2,6-diiodophenyl butyrate) can sometimes be achieved under milder conditions.
Reduction: The cyano group can be reduced to a primary amine (4-(aminomethyl)-2,6-diiodophenyl butyrate). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel).
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis of the intermediate imine, a ketone. For example, reaction with methylmagnesium bromide would yield 4-acetyl-2,6-diiodophenyl butyrate.
Table 3: Potential Transformations of the Cyano Group
| Reaction Type | Reagents | Expected Product |
| Full Hydrolysis | H₃O⁺ or OH⁻, Heat | 4-Carboxy-2,6-diiodophenyl butyrate |
| Partial Hydrolysis | H₂O₂, OH⁻ | 4-Carbamoyl-2,6-diiodophenyl butyrate |
| Reduction | LiAlH₄ then H₂O | 4-(Aminomethyl)-2,6-diiodophenyl butyrate |
| Grignard Reaction | 1. CH₃MgBr, 2. H₃O⁺ | 4-Acetyl-2,6-diiodophenyl butyrate |
Reactivity of the Iodine Substituents: Exploration of Cross-Coupling Reactions and Reductive Dehalogenation
The iodine atoms are excellent substrates for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions: The C-I bonds are highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents.
Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond.
Sonogashira Coupling: This reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, introduces an alkynyl group.
Heck Coupling: An alkene can be coupled to the aromatic ring at the position of the iodine atom.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling with an amine.
Reductive Dehalogenation: The iodine atoms can be removed and replaced with hydrogen atoms. This can be achieved through various methods, including catalytic hydrogenation (e.g., Pd/C with a hydrogen source) or using reducing agents like zinc dust in acetic acid.
Table 4: Potential Reactions at the Iodine Substituents
| Reaction Name | Reagents | Expected Product (Monosubstitution) |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 4-Cyano-2-iodo-6-R-phenyl butyrate |
| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | 4-Cyano-2-iodo-6-(R-alkynyl)phenyl butyrate |
| Heck Coupling | Alkene, Pd catalyst, Base | 4-Cyano-2-iodo-6-(alkenyl)phenyl butyrate |
| Buchwald-Hartwig | RNH₂, Pd catalyst, Base | 4-Cyano-2-iodo-6-(R-amino)phenyl butyrate |
| Reductive Dehalogenation | H₂, Pd/C or Zn/CH₃COOH | 4-Cyano-2-iodophenyl butyrate |
Exploration of Advanced Chemical and Materials Science Applications for 4 Cyano 2,6 Diiodophenyl Butyrate
Role of Halogenated Aryl Esters in the Development of Chemical Probes for Biological Systems
Halogenated organic compounds are significant in drug discovery and development, with approximately half of the molecules in high-throughput screening containing halogens. The inclusion of halogen atoms can influence a molecule's interactions with biological targets. Specifically, heavier halogens like iodine can participate in favorable noncovalent interactions, such as halogen bonds (C-X•••O) and hydrogen bonds (C-X•••H), within protein-ligand complexes. These interactions exhibit distinct geometrical and energetic characteristics. In biological molecules, heavier halogens show a preference for forming linear interactions with oxygen atoms and aromatic π-systems.
While the general class of halogenated aryl esters is recognized for its potential in creating chemical probes to investigate biological systems, specific research detailing the application of 4-Cyano-2,6-diiodophenyl butyrate (B1204436) in this area is not extensively documented in publicly available literature. The unique combination of iodo groups, a cyano group, and an ester linkage within its structure theoretically allows for multimodal interactions and detection capabilities, yet dedicated studies to harness these features in the form of a chemical probe are not readily found.
Investigation of 4-Cyano-2,6-diiodophenyl butyrate as a Versatile Building Block in Complex Organic Synthesis
The structure of this compound, featuring two reactive iodinated sites and a cyano group on an aromatic ring, positions it as a potentially valuable building block in complex organic synthesis. The carbon-iodine bonds are susceptible to a variety of cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The presence of two identical iodine atoms offers the possibility for sequential or double cross-coupling reactions, allowing for the introduction of different substituents at the 2 and 6 positions of the phenyl ring. This di-functionalization capability could be exploited to construct intricate molecular architectures. The cyano group can also be transformed into other functional groups, such as amines or carboxylic acids, further enhancing its synthetic versatility. However, specific examples of the utilization of this compound in the total synthesis of natural products or the construction of complex molecular scaffolds are not widely reported in scientific literature.
Potential in Materials Science: Development of Novel Materials from Cyano- and Halogen-Containing Aromatic Compounds
Aromatic compounds containing both cyano and halogen substituents are of interest in materials science due to the unique electronic and physical properties these functional groups can impart. The combination of the electron-withdrawing cyano group and the polarizable iodine atoms in this compound suggests potential for applications in functional materials.
Optical and Electronic Properties in Functional Materials
The specific optical and electronic properties of this compound have not been extensively characterized in available research. Generally, the presence of a cyano group in conjunction with an aromatic system can influence photophysical properties, such as fluorescence. The heavy iodine atoms could also lead to interesting photophysical phenomena, such as phosphorescence, due to enhanced spin-orbit coupling. These properties are critical for the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) or sensors. However, without specific experimental data, the potential of this compound in functional materials remains theoretical.
Applications in Liquid Crystal Technology or Polymer Science
The rod-like shape of molecules is often a prerequisite for liquid crystalline behavior. While the structure of this compound has some features that could be conducive to forming liquid crystal phases, such as a rigid aromatic core, there is no specific research confirming such properties. The interplay between the butyrate chain and the substituted phenyl ring would be a key determinant of its mesomorphic behavior.
In the realm of polymer science, monomers containing cyano and iodo functionalities can be used to synthesize polymers with tailored properties. The iodo groups can serve as sites for polymerization or for post-polymerization modification. The cyano group can enhance properties like thermal stability and solvent resistance. While the polymerization of related functionalized phenyl compounds has been explored, specific studies on the use of this compound as a monomer are not found in the surveyed literature.
Future Research Directions and Emerging Paradigms in the Study of 4 Cyano 2,6 Diiodophenyl Butyrate
Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization
The future synthesis and modification of 4-Cyano-2,6-diiodophenyl butyrate (B1204436) will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. youtube.com Traditional synthetic routes for halogenated and cyano-substituted aromatic compounds often involve hazardous reagents and generate significant waste. rsc.orgorganic-chemistry.org
Emerging sustainable approaches that could be applied include:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. snnu.edu.cnbeilstein-journals.org This methodology could be explored for the late-stage functionalization of the 4-Cyano-2,6-diiodophenyl butyrate scaffold or for developing novel, more atom-economical synthetic routes. beilstein-journals.orgrsc.orgacs.org For instance, photocatalytic methods are being developed for the direct C-H cyanation of arenes, which could offer a more sustainable alternative to traditional methods that often use toxic cyanide sources. nih.govnih.gov
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Future research could investigate the use of lipases or esterases for the stereoselective synthesis or hydrolysis of the butyrate ester moiety. researchgate.net Biocatalytic approaches could also be explored for the introduction of the cyano group, potentially offering a greener alternative to chemical methods. nih.gov
Flow Chemistry: Continuous flow and microreactor technologies offer enhanced safety, better process control, and scalability for chemical reactions, particularly for those involving hazardous reagents like elemental halogens. rsc.org Applying flow chemistry to the synthesis of this compound could lead to safer and more efficient production processes. metoree.com
Greener Solvents and Reagents: A shift towards the use of environmentally benign solvents and reagents is a cornerstone of green chemistry. royalsocietypublishing.orgorganic-chemistry.org Research could focus on replacing traditional halogenated solvents with greener alternatives and exploring less toxic cyanating agents. nih.gov Mechanochemical methods, which reduce or eliminate the need for solvents, also present a promising avenue for the synthesis of halogen-bonded complexes and could be adapted for derivatization reactions. rsc.org
A comparative table of potential green synthesis strategies is presented below.
| Strategy | Potential Advantage | Relevance to this compound |
| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a renewable energy source. beilstein-journals.org | C-H functionalization, cyanation, and derivatization reactions. rsc.orgnih.gov |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; biodegradable catalysts. nih.gov | Enantioselective synthesis or hydrolysis of the ester. researchgate.net |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability. rsc.org | Safer handling of halogenation and cyanation steps. metoree.com |
| Mechanochemistry | Reduced or solvent-free reactions, potentially lower energy consumption. rsc.org | Solid-state synthesis and derivatization. |
High-Throughput Screening Methodologies for Discovering Novel Reactivity or Interactions
To unlock the full potential of this compound, high-throughput screening (HTS) methodologies will be instrumental. HTS allows for the rapid testing of a compound against a large number of targets or reaction conditions, accelerating the discovery of new properties and applications. nih.govselleckchem.com
Future HTS campaigns could focus on:
Discovering Novel Biological Activities: The compound could be screened against large libraries of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. nih.govacs.org Given that similar structures have shown antioxidant, anti-inflammatory, and anticancer properties, HTS could rapidly identify specific pathways affected by this compound. ontosight.ai
Exploring New Chemical Reactivity: HTS can be employed to screen for novel chemical transformations of the compound by varying catalysts, reagents, and reaction conditions. researchgate.net This could lead to the discovery of unexpected reactivity of the C-I or C-CN bonds, opening up new avenues for chemical synthesis.
Fragment-Based Ligand Discovery (FBLD): In this approach, small molecular fragments are screened for binding to a biological target. h1.co this compound itself or its derivatives could serve as fragments in FBLD campaigns to identify new lead compounds for drug discovery.
The table below outlines potential HTS approaches for this compound.
| HTS Approach | Objective | Potential Outcome |
| Phenotypic Screening | Identify effects on cellular models of disease. | Discovery of novel therapeutic areas. acs.org |
| Target-Based Screening | Identify interactions with specific proteins or enzymes. | Elucidation of the mechanism of action. nih.gov |
| Reaction Screening | Discover new chemical transformations. | Development of novel synthetic methodologies. researchgate.net |
Integration with Advanced Automation and Robotics in Chemical Synthesis and Analysis
The fields of chemical synthesis and analysis are being revolutionized by automation and robotics. standardbots.comwikipedia.org These technologies offer unprecedented levels of precision, throughput, and data capture, which will be invaluable for the future study of this compound.
Key areas for integration include:
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility. sigmaaldrich.comchemspeed.com Such platforms could be used to systematically explore the chemical space around this compound by synthesizing a library of derivatives with varied ester chains or alternative substituents on the phenyl ring. researchgate.net
High-Throughput Analysis: Automated systems for techniques like HPLC and mass spectrometry can rapidly analyze the products of HTS campaigns or automated synthesis runs. andreaviliotti.itsielc.com This allows for rapid feedback and optimization of reaction conditions.
Self-Optimizing Reaction Systems: The integration of artificial intelligence with robotic chemical synthesis platforms allows for the autonomous optimization of reaction conditions. thechemicalengineer.comnih.gov Such a system could be tasked with finding the optimal conditions for the synthesis or a specific reaction of this compound, exploring a vast parameter space without human intervention.
The following table summarizes the potential impact of automation and robotics.
| Technology | Application | Benefit |
| Automated Synthesizers | Library synthesis of derivatives. chemspeed.com | Increased throughput and reproducibility. wikipedia.org |
| Robotic Liquid Handlers | High-throughput screening assays. standardbots.com | Miniaturization of experiments, reducing cost. |
| AI-Driven Platforms | Autonomous reaction optimization. thechemicalengineer.comnih.gov | Accelerated discovery of optimal synthetic routes. |
Mechanistic Investigations at the Molecular Level to Elucidate Structure-Function Relationships
A deep understanding of the relationship between the molecular structure of this compound and its chemical and biological functions is crucial for its rational design and application. Future research will likely employ a combination of advanced spectroscopic and computational techniques to probe these relationships.
Advanced Spectroscopic Techniques: While standard techniques like NMR and IR are useful for structural characterization, more advanced methods can provide deeper mechanistic insights. fiveable.meyoutube.comlibretexts.org Time-resolved spectroscopy, for instance, could be used to study the kinetics and intermediates of reactions involving the compound.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting molecular properties and elucidating reaction mechanisms. acs.orgunt.eduyoutube.com These approaches can be used to:
Model the electronic structure and predict the reactivity of the different functional groups.
Simulate reaction pathways to understand the mechanism of its formation and subsequent transformations.
Predict the binding mode and affinity of the compound to biological targets, guiding the design of more potent derivatives. acs.org
Establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) to correlate structural features with observed activities or properties. nih.gov
The table below highlights key techniques for mechanistic investigations.
| Technique | Focus | Insight Gained |
| Time-Resolved Spectroscopy | Reaction dynamics. | Identification of transient intermediates and kinetic parameters. |
| Density Functional Theory (DFT) | Electronic structure and reaction pathways. | Understanding of reactivity, selectivity, and reaction mechanisms. acs.org |
| Molecular Docking | Ligand-protein interactions. | Prediction of binding modes and affinities to biological targets. acs.org |
| QSAR/QSPR Modeling | Correlation of structure with activity/property. | Predictive models for designing new compounds with desired characteristics. nih.gov |
Q & A
Q. What are the key synthetic pathways for 4-cyano-2,6-diiodophenyl butyrate, and how can purity be optimized during synthesis?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution, leveraging iodine's leaving-group properties in aryl halides. A common approach involves reacting 2,6-diiodo-4-cyanophenol with butyryl chloride under anhydrous conditions.
- Purity Optimization : Use column chromatography (silica gel, hexane:ethyl acetate gradient) for purification. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with >99% purity thresholds .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) should resolve aromatic protons (δ 7.8–8.2 ppm) and butyrate methylene signals (δ 1.2–2.5 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115 ppm).
- IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and ester C=O (~1730 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 511.78 (C₁₁H₈I₂NO₂). Cross-reference with computational simulations (e.g., Gaussian) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis?
Methodological Answer:
- Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol% Pd(OAc)₂), and solvent polarity (toluene vs. DMF).
- Response Variables : Yield, purity, and reaction time.
- Design : Use a 2³ full factorial design to identify interactions. For example, higher temperatures in DMF may reduce iodine loss but increase side-product formation. Regression analysis (ANOVA) identifies significant factors (p < 0.05) .
Q. Example Table: Factorial Design Matrix
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 60 | 0.5 | Toluene | 72 | 98 |
| 2 | 100 | 2 | DMF | 85 | 95 |
Q. How to resolve contradictions in reported reactivity data for iodine-substituted aryl esters?
Methodological Answer:
- Root-Cause Analysis :
- Steric vs. Electronic Effects : Iodine’s bulkiness may hinder nucleophilic attack despite its electron-withdrawing nature. Compare kinetics (e.g., pseudo-first-order rate constants) under varying substituents (e.g., Br vs. I).
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may increase side reactions. Validate via Hammett plots or computational DFT studies .
- Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, moisture control) and validate analytical methods (e.g., inter-laboratory HPLC calibration) .
Q. What methodologies elucidate degradation pathways under thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperature (e.g., ~200°C).
- LC-MS Degradation Profiling : Detect fragments like 4-cyano-2,6-diiodophenol (m/z 347.8) and butyric acid.
- Mechanistic Insight : Use Arrhenius modeling to predict shelf-life under storage conditions. Accelerated stability studies (40°C/75% RH) correlate with real-time data .
Specialized Applications
Q. How to design experiments assessing catalytic activity in cross-coupling reactions?
Methodological Answer:
- Substrate Scope : Screen against aryl boronic acids (e.g., phenyl, p-tolyl) under Suzuki-Miyaura conditions.
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and NiCl₂(dppe) for turnover frequency (TOF).
- Kinetic Monitoring : Use in-situ IR or GC-MS to track intermediate formation. Correlate TOF with Hammett σ values of substituents .
Q. What separation techniques maximize recovery of this compound from complex matrices?
Methodological Answer:
- Liquid-Liquid Extraction : Optimize pH for partitioning (e.g., neutral pH for ester stability).
- Membrane Technologies : Nanofiltration (MWCO 500 Da) to remove low-MW impurities.
- Crystallization : Use anti-solvent (e.g., hexane) addition under controlled cooling (ΔT = 5°C/min) to enhance crystal purity .
Data-Driven Challenges
Q. How to address discrepancies in computational vs. experimental dipole moments?
Methodological Answer:
- Benchmarking : Compare DFT (B3LYP/6-311+G(d,p)) calculations with experimental dielectric constant measurements.
- Solvent Effects : Include implicit solvent models (e.g., PCM for DCM) in simulations.
- Validation : Use X-ray crystallography (if available) to refine charge density models .
Emerging Research Directions
Q. What strategies enable the use of this compound in photoactive materials?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
